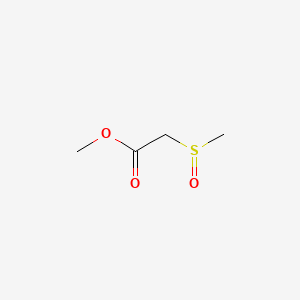![molecular formula C24H16N2O4 B1615588 2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone CAS No. 7143-61-5](/img/structure/B1615588.png)
2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of a class of heterocyclic compounds that contain nitrogen atoms within their ring structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods help in maintaining consistency and efficiency in large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithieno[2,3-d2′,3′-d′′]benzo[1,2-b4,5-b′]dithiophene: Known for its use in polymer solar cells and its extended conjugation length.
Benzo[c][1,2]dithiol-3-ones: Used in the synthesis of N-containing heterocycles.
Uniqueness
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- stands out due to its unique chemical structure, which imparts distinct properties and reactivity
Propriétés
Numéro CAS |
7143-61-5 |
|---|---|
Formule moléculaire |
C24H16N2O4 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C24H16N2O4/c1-13-5-3-7-15(9-13)25-21(27)17-11-19-20(12-18(17)22(25)28)24(30)26(23(19)29)16-8-4-6-14(2)10-16/h3-12H,1-2H3 |
Clé InChI |
KHYYZKOAWKXYKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5)C |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5)C |
Key on ui other cas no. |
7143-61-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


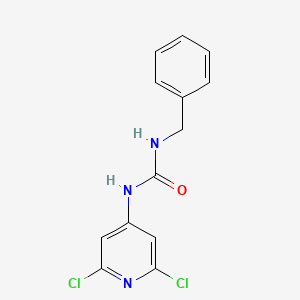
![1-Vinyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1615508.png)
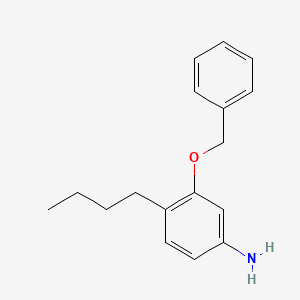

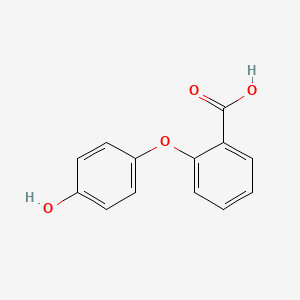
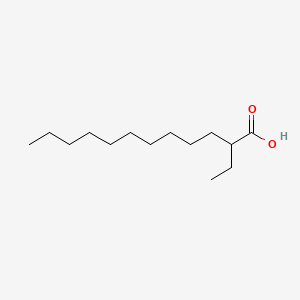
![4,4'-[(2,6-Dichlorophenyl)methylene]bis[2,6-xylidine]](/img/structure/B1615518.png)
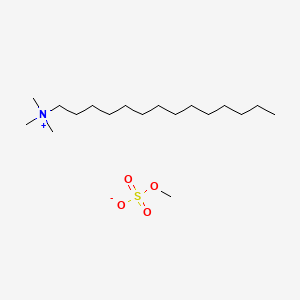
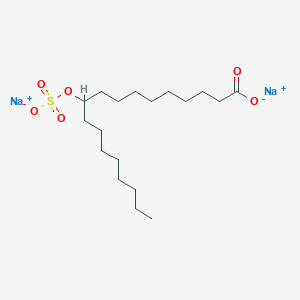

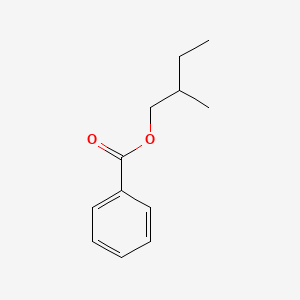
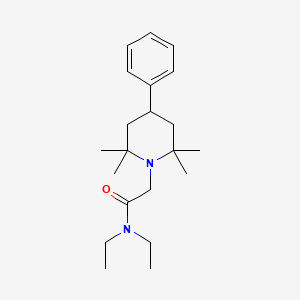
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl palmitate](/img/structure/B1615525.png)
